(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
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Overview
Description
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group at the 3-position of the pyridine ring and a pyrrolidine moiety attached to the nitrogen atom at the 2-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the following steps:
Amidation: The pyrrolidine moiety is introduced via an amidation reaction, where the nitro-substituted pyridine reacts with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and amidation steps, and crystallization techniques for the formation of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The pyrrolidine moiety can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products Formed
Reduction: (S)-3-Amino-N-(pyrrolidin-3-yl)pyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyrrolidinone derivatives.
Scientific Research Applications
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine moiety may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)pyrrolidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitro-N-(pyrrolidin-3-yl)pyridine: Similar structure but without the hydrochloride salt form, affecting its solubility and application.
Uniqueness
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is unique due to the combination of the nitro group and pyrrolidine moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility, making it more versatile for various applications.
Properties
IUPAC Name |
3-nitro-N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZMOIMXSSVJS-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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